1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride
Description
1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride is a fluorinated tricyclic amine hydrochloride salt characterized by a rigid bicyclo[2.2.1] framework fused with a cyclopropane ring (indicated by the "0,2,6" bridge notation). This compound is structurally distinct due to its tricyclic core, differentiating it from simpler bicyclic or monocyclic analogs .
Properties
Molecular Formula |
C8H12ClF2N |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
(7,7-difluoro-1-tricyclo[2.2.1.02,6]heptanyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H11F2N.ClH/c9-8(10)4-1-5-6(2-4)7(5,8)3-11;/h4-6H,1-3,11H2;1H |
InChI Key |
FHPTXWVSHMMQMP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C1C3(C2(F)F)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions.
Introduction of fluorine atoms: Fluorination is carried out using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Hydrochloride formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs, such as fluorinated rings, amine functionalities, or bicyclic/tricyclic frameworks.
Structural and Physicochemical Comparisons
Closest analogs include CAS 1955498-82-4 (similar structure with an oxygen bridge) and CAS 1969288-02-5 (racemic oxabicyclo variant) .
Key Research Findings
- Impact of Fluorination: The 7,7-difluoro substitution in the tricyclic system enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like tricyclo[2.2.1.0,2,6]heptan-3-amine hydrochloride . Fluorine atoms also increase resistance to oxidative degradation, critical for pharmaceutical applications.
- Ring Strain and Reactivity : The tricyclo[2.2.1.0,2,6] framework imposes significant ring strain, which may enhance reactivity in nucleophilic substitution or cycloaddition reactions compared to bicyclo[4.1.0]heptane derivatives .
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